molecular formula C18H12N2O6 B134378 2,2'-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) CAS No. 6437-67-8

2,2'-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione)

Cat. No. B134378
CAS RN: 6437-67-8
M. Wt: 352.3 g/mol
InChI Key: CDKMESCTNMNHID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis-substituted ethane derivatives can be complex, often involving multiple steps and the careful selection of reagents. For example, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane was achieved by using oxalyl chloride, which facilitated the transition from an intra- to an intermolecular pathway . Similarly, the synthesis of dimeric ligands like 1,2-bis(2,2'-bipyridinyl)ethane was accomplished through oxidative coupling of monomeric methylene carbanions using oxidizing agents such as Br2, I2, and 1,2-dibromoethane . These methods highlight the importance of the linker length and the choice of oxidizing agents in the synthesis of bis-substituted ethane derivatives.

Molecular Structure Analysis

The molecular structure of bis-substituted ethane derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the structure of synthesized compounds in the study of biologically active 1,2-bis(2-oxocycloalkyl)ethane-1,2-diones was discussed based on their IR, 1H NMR, and mass spectra . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule.

Chemical Reactions Analysis

Bis-substituted ethane derivatives can participate in various chemical reactions, often as ligands or intermediates. The electronic absorption and emission properties of these compounds, such as those reported for new ligands synthesized in one of the studies, indicate their potential utility in fluorescence applications . Additionally, the synthesis of 1,2-benzisothiazoline-3-one and its subsequent reaction to form 1,2-bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione demonstrates the reactivity of these compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted ethane derivatives are closely related to their structure and the nature of their substituents. For example, the antimicrobial activity of synthesized 1,2-bis(2-oxocycloalkyl)ethane-1,2-diones against various bacterial strains suggests that these compounds can interact with biological systems in a meaningful way . The bacteriostatic activity test of 1,2-bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione, with a minimum inhibition concentration of up to 8 µg/mL, further underscores the biological relevance of these molecules .

Scientific Research Applications

Fragmentation and Structural Analysis

2,2'-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) (compound 3) has been studied for its fragmentation patterns in electron impact ionization-mass spectrometry. The study revealed that the molecular ion of compound 3 is almost entirely decomposed due to the CH2–CH2 group, indicating a small peak for its molecular ion at m/z of 320. In contrast, a compound with a longer alkyl chain showed greater stability, suggesting the influence of alkyl length on the fragmentation of these compounds. Computational methods at the B3LYP/6-31+G(d) level of theory were used to interpret the results. Notably, the cation derived from the longer alkyl chain compound is tri-hydrated, unlike compound 3, providing insights into the effects of hydration and structure on fragmentation behaviors (Yosefdad, Bayat, & Valadbeigi, 2020).

Synthesis and Reactivity

2,2'-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) has also been central to synthetic methods. For instance, it was used in the ultrasound-assisted synthesis of various derivatives, such as 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives. The process showcased the advantages of using an inexpensive and readily available catalyst, ethanol as a green solvent, and ultrasonic irradiation to improve yields and streamline the synthesis process (Ghahremanzadeh, Fereshtehnejad, Mirzaei, & Bazgir, 2011).

Coordination Compounds and Luminescence

The compound has been instrumental in synthesizing coordination compounds with unique luminescence properties. A study detailed the synthesis and structural analysis of six coordination compounds constructed using nitrogen-containing polycarboxylate ligands, including 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(methylene)bis(azanediyl)dibenzoic acid. The compounds exhibited unique structural and luminescence features, contributing to the understanding of coordination chemistry and material sciences (Jia, Yang, Liu, & Ma, 2011).

Safety And Hazards

The safety and hazards associated with 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) are not clearly mentioned in the search results .

Future Directions

The future directions for the study and application of 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) are not clearly mentioned in the search results .

properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O6/c21-15-11-5-1-2-6-12(11)16(22)19(15)25-9-10-26-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKMESCTNMNHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCON3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367237
Record name MS-0459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione)

CAS RN

6437-67-8
Record name MS-0459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(ETHYLENEDIOXY)DIPHTHALIMIDE
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